N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine
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Overview
Description
N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine is a heterocyclic compound that features a morpholine ring fused to a pyrimidine ring, which is further connected to a benzene ring substituted with diamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2-methyl-4-chloropyrimidine and morpholine under reflux conditions.
Substitution Reaction: The pyrimidine derivative is then subjected to a substitution reaction with benzene-1,4-diamine in the presence of a suitable base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives depending on the substituent used.
Scientific Research Applications
N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of tyrosine kinase inhibitors, which are used in the treatment of cancers such as chronic myelogenous leukemia and gastrointestinal stromal tumors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the development of new materials and chemical processes, particularly in the synthesis of advanced polymers and catalysts.
Mechanism of Action
The mechanism of action of N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets such as tyrosine kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of tyrosine kinases can lead to the suppression of tumor growth.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Nilotinib: Another tyrosine kinase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine is unique due to its specific structural features that allow for selective binding to certain tyrosine kinases. This selectivity can result in fewer off-target effects and improved therapeutic outcomes compared to other similar compounds.
Properties
IUPAC Name |
4-N-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)benzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11-17-14(19-13-4-2-12(16)3-5-13)10-15(18-11)20-6-8-21-9-7-20/h2-5,10H,6-9,16H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVOREWGNIZQHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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